molecular formula C11H17N3O3 B8006710 [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea

[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea

Cat. No.: B8006710
M. Wt: 239.27 g/mol
InChI Key: DZFDHWLRMGJSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea include other chemical entities with related structures and properties. Examples of similar compounds include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique features may include specific functional groups, molecular geometry, and reactivity, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-6(13-14-10(12)17)9-7(15)4-11(2,3)5-8(9)16/h13H,4-5H2,1-3H3,(H3,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFDHWLRMGJSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.